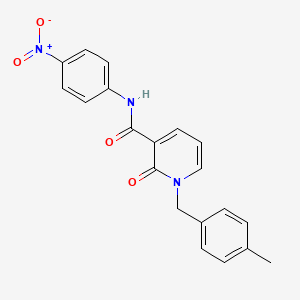

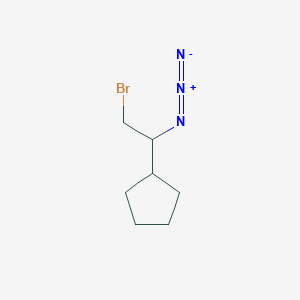

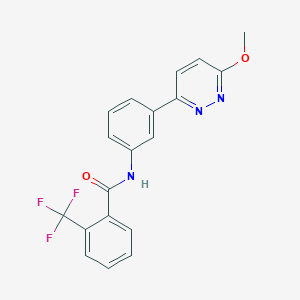

![molecular formula C20H14N4O3 B2661860 N-[2-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide CAS No. 70372-04-2](/img/structure/B2661860.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole is an important heterocyclic organic compound which possesses an extensive range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . Benzimidazole derivatives have been intensively studied to use as a new generation of anticancer agent .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis

In benzimidazole derivatives, the benzimidazole core is planar . The hydrogen bonds and a π-π stacking interaction are present in the crystal .Applications De Recherche Scientifique

Anticancer Potential

Synthesis and Anticancer Activity : A series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives were synthesized and evaluated for their anticancer potential. One compound demonstrated significant cytotoxicity against human neoplastic cell lines, suggesting a potent anticancer agent. It induced apoptosis in the K562 cell line and showed PARP inhibition activity, indicating a possible mechanism of action (Romero-Castro et al., 2011).

Inhibition of Breast Cancer Cell Proliferation : Novel benzimidazole derivatives were synthesized and characterized for their inhibitory effect against MDA-MB-231 breast cancer cell proliferation. Among these, a specific compound emerged as a potent inhibitor, showcasing the therapeutic potential of benzimidazole derivatives in cancer treatment (Thimmegowda et al., 2008).

Chemical Synthesis and Characterization

Diverse Synthesis Methods : Research into cobalt- and iron-catalyzed redox condensation of o-substituted nitrobenzenes with alkylamines has enabled the synthesis of a variety of 2-aryl benzimidazoles. This method is notable for its step- and redox-economical attributes, further expanding the synthetic versatility of benzimidazole compounds (Nguyen et al., 2013).

Microwave-Assisted Synthesis : A microwave-assisted linear approach was employed for the efficient synthesis of highly substituted benzo[d]oxazol-5-yl-1H-benzo[d]imidazole on ionic liquid support. This innovative method facilitated the synthesis of a diverse library of compounds, potentially applicable in drug discovery (Chanda et al., 2012).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O3/c25-20(13-9-11-14(12-10-13)24(26)27)23-16-6-2-1-5-15(16)19-21-17-7-3-4-8-18(17)22-19/h1-12H,(H,21,22)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOSNOXIMUCFAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

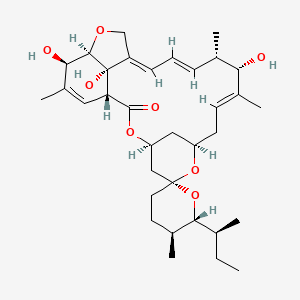

![N-(2,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2661783.png)

![S-(5-chlorothiophen-2-yl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2661784.png)

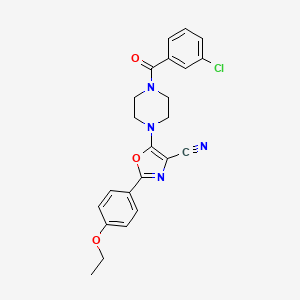

![2-Cyclopropyl-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2661789.png)

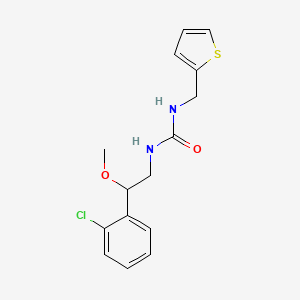

![N-[(3-Chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B2661793.png)